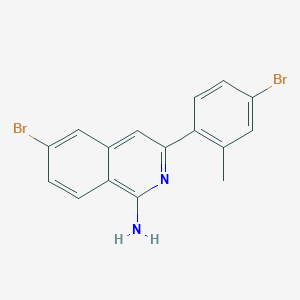
6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine
描述
6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine is a brominated aromatic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and chemical properties. This compound features bromine atoms at the 6th and 4th positions of the phenyl ring and a methyl group at the 2nd position, making it a unique and potentially valuable molecule in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine typically involves multi-step organic reactions. One common approach is the Bromination of Isoquinoline Derivatives . The process begins with the bromination of isoquinoline to introduce bromine atoms at specific positions on the aromatic ring
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient and safe handling of reactive intermediates and by-products, maintaining high purity and yield of the final product.
化学反应分析
Types of Reactions: 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation Products: Oxidation can yield quinone derivatives.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various functionalized derivatives.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromine atoms make it a versatile intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: The biological applications of this compound are vast. It can serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its structural similarity to natural alkaloids suggests it may have biological activity worth exploring.
Medicine: In medicinal chemistry, 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine could be investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
作用机制
The mechanism by which 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
相似化合物的比较
6-Bromoisoquinoline: Similar structure but lacks the additional bromine and methyl groups.
3-(4-Bromo-2-methylphenyl)isoquinolin-1-amine: Similar but without the bromine at the 6th position.
2-Methylisoquinoline: Similar core structure but without bromine atoms.
Uniqueness: 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine stands out due to its dual bromine substitution and the presence of a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance and potential applications of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
6-bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2/c1-9-6-11(17)2-4-13(9)15-8-10-7-12(18)3-5-14(10)16(19)20-15/h2-8H,1H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIGSHLHPQKZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=NC(=C3C=CC(=CC3=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696255 | |
| Record name | 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-55-5 | |
| Record name | 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


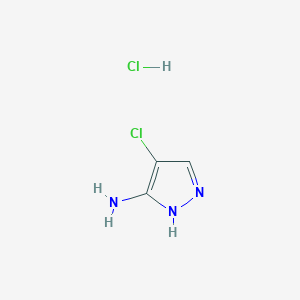
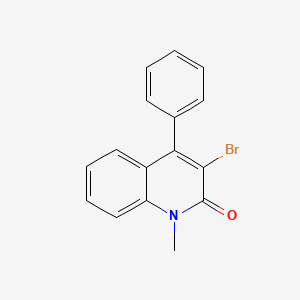
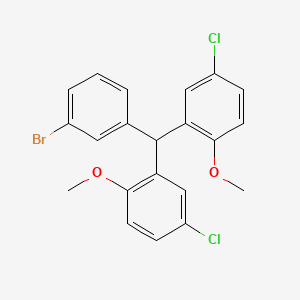
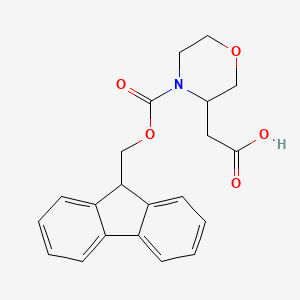
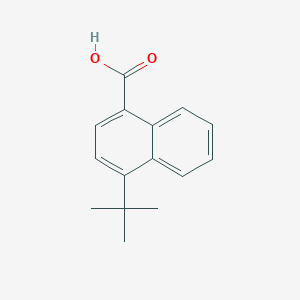
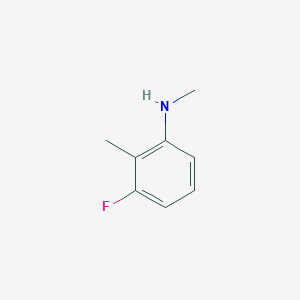

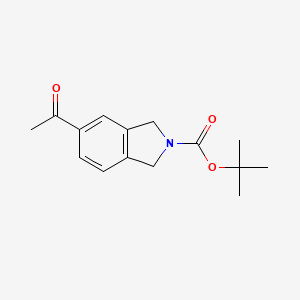


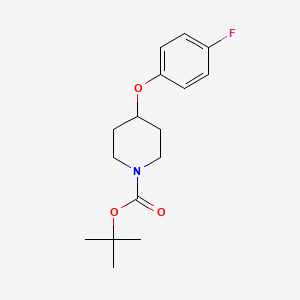

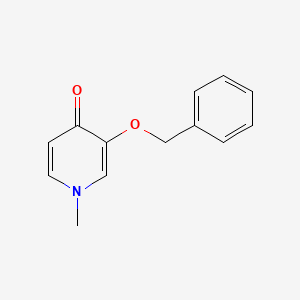
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine](/img/structure/B1503924.png)
